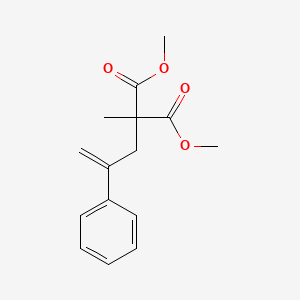![molecular formula C22H23Cl2NO2 B12588878 N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide CAS No. 644980-40-5](/img/structure/B12588878.png)
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorobenzoyl group attached to a cyclohexyl ring, which is further connected to an ethylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The intermediate product is then reacted with 4-ethylbenzoyl chloride under similar conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide is unique due to its specific structural features, such as the combination of a cyclohexyl ring with a dichlorobenzoyl group and an ethylbenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
644980-40-5 |
|---|---|
Molekularformel |
C22H23Cl2NO2 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide |
InChI |
InChI=1S/C22H23Cl2NO2/c1-2-15-6-8-16(9-7-15)21(27)25-22(10-4-3-5-11-22)20(26)17-12-18(23)14-19(24)13-17/h6-9,12-14H,2-5,10-11H2,1H3,(H,25,27) |
InChI-Schlüssel |
KTNOFJQRUWTSNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


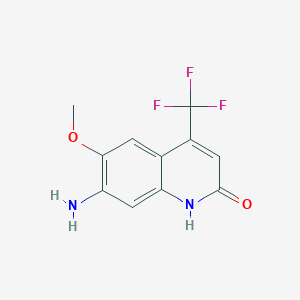
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
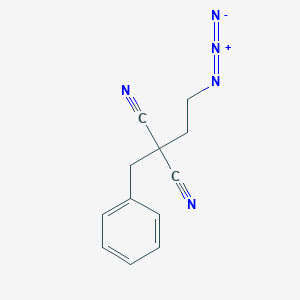
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)


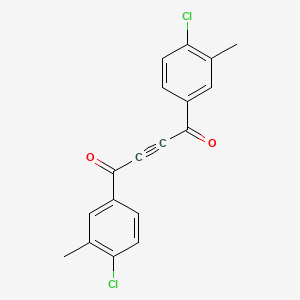
![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)
![{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene](/img/structure/B12588850.png)
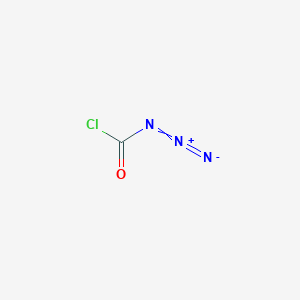

![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)
